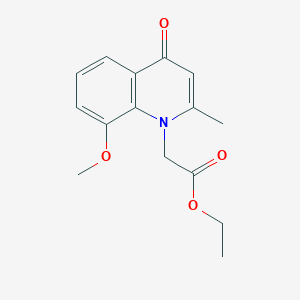

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester

Description

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester is a quinoline-derived ester characterized by a methoxy group at position 8, a methyl group at position 2, and a 4-oxo-4H-quinoline core. The ethyl ester moiety at the acetic acid side chain enhances its lipophilicity, influencing its pharmacokinetic properties. This compound shares structural similarities with bioactive quinolines, which are widely studied for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

ethyl 2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-20-14(18)9-16-10(2)8-12(17)11-6-5-7-13(19-3)15(11)16/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLIDVIGOGVICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester typically involves the condensation of 8-methoxy-2-methylquinoline-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Quinoline derivatives, including (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester, have been extensively studied for their pharmacological properties. Key findings include:

- Anti-inflammatory Properties : Research indicates that esters derived from quinoline compounds exhibit significant anti-inflammatory effects. For instance, the ethyl ester form has been shown to possess stronger anti-inflammatory activity compared to its methyl counterpart . This property suggests potential use in treating inflammatory diseases.

- Analgesic Activity : The methyl ester variant of similar compounds has demonstrated pronounced analgesic effects, indicating that modifications to the ester group can influence the biological activity of quinoline derivatives .

- Antiparasitic Activity : Quinoline-based compounds have been reported to exhibit antiparasitic properties. Studies have focused on synthesizing new heterocyclic derivatives incorporating quinolinone moieties with expected antiparasitic activity .

- Antithyroid Activity : Certain quinoline derivatives are of interest for their potential as antithyroid agents. The synthesis of these compounds can lead to the development of new therapeutic options for thyroid-related disorders .

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals:

- Synthesis of Natural Alkaloids : Quinoline derivatives are valuable in synthesizing natural alkaloids, which are known for their diverse biological activities. The ability to modify the quinoline structure allows chemists to explore a wide range of derivatives with varying properties .

- Formation of Heterocycles : The compound can undergo various chemical reactions to form complex heterocycles, which are essential in medicinal chemistry for developing novel drugs .

- Crystal Structure Analysis : Studies on the crystal structure of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester reveal important insights into its molecular conformation and interactions, which are crucial for understanding its reactivity and biological function .

Several studies have highlighted the applications and effectiveness of this compound:

- Ukrainets et al. (2001) reported on the anti-inflammatory properties of quinoline esters, noting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit inflammatory pathways effectively .

- Abass et al. (2011) explored the synthesis of new heterocyclic derivatives from quinoline compounds, demonstrating their utility in creating novel antiparasitic agents through strategic modifications .

- Kimmel et al. (2010) investigated the antimicrobial activity of saccharide-functionalized quinoline derivatives, indicating that structural modifications can enhance bioactivity against various pathogens .

Mechanism of Action

The mechanism of action of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position and Bioactivity : The position and type of substituents significantly influence bioactivity. For instance, electron-withdrawing groups (e.g., -CF₃ at position 8 in ) enhance metabolic stability, while methoxy groups (e.g., 8-OCH₃ in the target compound) may improve membrane permeability .

- Chloro vs. Methoxy Groups: Chloro substituents (e.g., 5-Cl in ) are associated with increased cytotoxicity in some quinolines, whereas methoxy groups (e.g., 8-OCH₃) often reduce toxicity while retaining activity .

Biological Activity

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound features a quinoline core, which is known for its pharmacological versatility. The presence of the methoxy and methyl groups contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. Studies have shown that (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester exhibits notable activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Candida albicans | 8 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with activity comparable to established antibiotics such as ciprofloxacin .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism that may be beneficial for treating inflammatory diseases .

Anticancer Activity

Research has indicated that (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester may possess anticancer properties. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM, depending on the cell type. Notably, it showed selective toxicity towards breast cancer cells compared to normal fibroblasts .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- DNA Gyrase Inhibition : Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase, leading to bacterial cell death.

- Cytokine Modulation : The suppression of cytokine production suggests potential pathways for anti-inflammatory effects.

- Apoptosis Induction : Evidence indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the therapeutic potential of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester:

- Study on Bacterial Resistance : A clinical study demonstrated that this compound could effectively combat antibiotic-resistant strains of Staphylococcus aureus, providing a new avenue for treatment in resistant infections.

- Inflammatory Disease Model : In vivo studies using animal models of rheumatoid arthritis showed significant reduction in joint inflammation and damage when treated with this compound.

- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with metastatic breast cancer, showing promising preliminary results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.